trans-4-tert-Butylcyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid and its derivatives involves multiple steps, including bromination, hydrogenation, and carboxylation reactions. A notable method involves the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid through reaction condition adjustments to obtain either cis or trans acids, with optical resolution achieved via diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach for synthesizing related structures involves coupling aldehydes with activated double bonds catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to compounds with potential relevance to the synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid (Hoffmann & Rabe, 1984).
Molecular Structure Analysis
The molecular structure of trans-4-tert-Butylcyclohexanecarboxylic acid is influenced by the steric effects of the tert-butyl group, which can affect the conformational preferences of the cyclohexane ring. Studies on similar molecules have shown that the presence of bulky groups can lead to preferred conformations that minimize steric hindrance, affecting the compound's reactivity and physical properties (Cheo et al., 1967).
Chemical Reactions and Properties
Trans-4-tert-Butylcyclohexanecarboxylic acid can undergo various chemical reactions typical of carboxylic acids, including esterification, amidation, and reduction. The tert-butyl group can also influence the reactivity of the compound, affecting reaction kinetics and mechanisms (Matteis & Utley, 1992).
Physical Properties Analysis
The physical properties of trans-4-tert-Butylcyclohexanecarboxylic acid, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. The bulky tert-butyl group can affect the compound's solubility in organic solvents and its phase behavior (Bekkum et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and potential for forming derivatives, are essential for the application of trans-4-tert-Butylcyclohexanecarboxylic acid in organic synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals. Its reactivity can be exploited in the synthesis of complex molecules and polymers (Ellman et al., 2002).
Scientific Research Applications
Selective Reduction Agent : A study demonstrates the use of a compound for the selective reduction of acid chlorides to aldehydes and aldehydes and ketones to alcohols, with high stereoselectivity for reducing 4-tert-Butylcyclohexanone to the trans alcohol (Hutchins & Markowitz, 1980).
Hydrogenation Studies : Another research explores the stereochemistry and mechanism of hydrogenation of Methyl 4-tert-butylcyclohex-1-enecarboxylate, analyzing the proportions of cis and trans isomers in the product (Matteis & Utley, 1992).
NMR Titration : A study develops an NMR titration method for simultaneously measuring the difference in acid dissociation constants of compounds, including stereoisomers of 4-tert-butylcyclohexanecarboxylic acid (Perrin & Fabian, 1996).
Conformational Analysis : Research on the bromination and chlorination of cyclohexene derivatives including 3-tert-butyl 4-carbomethoxy cyclohexene shows different reaction products for the cis and trans isomers (Bouteiller-Prati, Bouteiller, & Aycard, 1983).
Metabolism Study : A study investigates the metabolism of tert-Butylcyclohexanone isomers in rabbits, finding that 4-tert-Butylcyclohexanone mainly yields the trans-alcohol (Cheo, Elliott, & Tao, 1967).
Synthesis and Spectra Study : Research on the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, including the cis- and trans-isomers, sheds light on their properties and potential applications (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Safety And Hazards
Trans-4-tert-Butylcyclohexanecarboxylic acid is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs or persists, medical advice or attention should be sought .
properties
IUPAC Name |
4-tert-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQKEGYITJBHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241408, DTXSID301259837 | |
Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-tert-Butylcyclohexanecarboxylic acid | |
CAS RN |
5451-55-8, 943-28-2, 943-29-3 | |
Record name | 4-tert-Butylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |
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Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
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Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
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Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |
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Record name | trans-4-tert-Butylcyclohexanecarboxylic Acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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